Product packaging for Odoratisol D(Cat. No.:CAS No. 891182-96-0)

Odoratisol D

Cat. No.: B12714828
CAS No.: 891182-96-0
M. Wt: 342.4 g/mol
InChI Key: JPDORDSJPIKURD-MWRFHTASSA-N
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Description

Odoratisol A is a neolignan isolated from Machilus odoratissima (Lauraceae) and Myristica fragrans (nutmeg) . Its molecular formula is CₙHₘOₓ (exact formula unspecified in available data), with a molecular weight of 356.4 g/mol . Structurally, it belongs to the 8,4’-oxyneolignan subclass, characterized by two phenylpropane units linked via an ether oxygen atom . Key spectroscopic data include:

  • 1H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and hydroxyl groups (δ 5.3 ppm) .
  • 13C NMR: Peaks confirming aromatic carbons (δ 103.4–147.0), methoxy carbons (δ 56.0–60.0), and olefinic carbons .
  • Mass Spectrometry: Molecular ion peak at m/z 357.1708 (M+H)+ .

Odoratisol A crystallizes as a colorless solid with a melting point of 116–118°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O5 B12714828 Odoratisol D CAS No. 891182-96-0

Properties

CAS No.

891182-96-0

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20+/m1/s1

InChI Key

JPDORDSJPIKURD-MWRFHTASSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odoratisol D typically involves the extraction of the compound from natural sources. The air-dried bark of Machilus odoratissima is powdered and extracted using methanol at room temperature. The methanol extract is then partitioned between water and solvents of increasing polarities to afford different soluble fractions . Column chromatographic separation of these fractions leads to the isolation of this compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including synthesis, decomposition, single-replacement, double-replacement, combustion, and oxidation-reduction (redox) reactions. Each type of reaction provides insights into how compounds can be formed or transformed.

  • Synthesis Reaction : Involves combining two or more substances to form a new compound. For example, the reaction of magnesium with oxygen to form magnesium oxide is both a synthesis and a combustion reaction .

    2Mg(s)+O2(g)2MgO(s)2\text{Mg}(s) + \text{O}_2(g) \rightarrow 2\text{MgO}(s)
  • Decomposition Reaction : Involves breaking down a compound into simpler substances. An example is the decomposition of hydrogen peroxide (H2_2O2_2) into water and oxygen .

    2H2O2(aq)2H2O(l)+O2(g)2\text{H}_2\text{O}_2(aq) \rightarrow 2\text{H}_2\text{O}(l) + \text{O}_2(g)

Chemical Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the steps through which reactants are converted into products. This includes identifying transition states and intermediates. For complex reactions, computational methods like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) are used to analyze the reaction path and energy barriers .

Data Tables for Chemical Reactions

Data tables are essential for organizing and analyzing experimental data from chemical reactions. These tables typically include columns for reactants, products, observations, and evidence that a reaction occurred. Here is an example of what such a table might look like for a few common reactions:

Reaction TypeReactantsProductsObservations
SynthesisMg(s), O2_2(g)MgO(s)Heat produced, light emitted
DecompositionH2_2O2_2(aq)H2_2O(l), O2_2(g)Bubbling, release of oxygen
Single-replacementZn(s), CuSO4_4(aq)ZnSO4_4(aq), Cu(s)Copper precipitate forms

Scientific Research Applications

Odoratisol D has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and transformation of neolignans.

    Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: The compound is explored for its potential therapeutic effects in treating various diseases.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Odoratisol D involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and transcription factors, which play a role in inflammatory and oxidative stress responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Source Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation ([α]D) Key Structural Features
Odoratisol A Machilus odoratissima Not fully defined 356.4 116–118 −35.1° (c = 0.1, CHCl₃) 8,4’-oxyneolignan, three methoxy groups
Machilin C Machilus thunbergii C₂₀H₂₂O₆ 358.4 Not reported Not reported 8,4’-oxyneolignan, structural isomer of Odoratisol B
Licarin A Myristica fragrans C₂₀H₂₂O₄ 326.4 119–120 Not reported Dihydrobenzofuran neolignan
Perseal A Persea obovatifolia C₂₁H₂₄O₇ 388.4 Not reported Not reported Cytotoxic 8,4’-oxyneolignan
Odonicin Rabdosia longituba C₂₅H₃₀O₈ 430.5 193–195 −193° (c = 0.1, CHCl₃) Diterpenoid with fused cyclic ether

Key Differentiators

Structural Uniqueness :

  • Odoratisol A is distinguished by its 8,4’-oxyneolignan backbone and three methoxy groups, whereas Licarin A contains a dihydrobenzofuran core .
  • Unlike Perseal A, which has an additional hydroxyl group enhancing cytotoxicity, Odoratisol A’s bioactivity stems from methoxy substitutions .

Biological Specificity :

  • Odoratisol A shows dual anticancer and neuroprotective effects, unlike Machilin C, which lacks reported bioactivity .
  • Its MAO-A inhibitory activity (Ki = 6.15 µM) is comparable to clinically used antidepressants but with fewer side effects .

Natural Sources :

  • Odoratisol A is unique to Machilus odoratissima and Myristica fragrans, while Licarin A is widespread in Lauraceae and Myristicaceae .

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